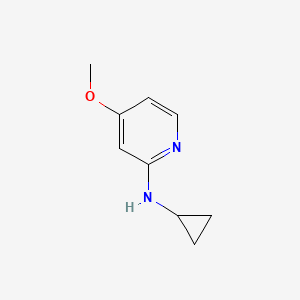

N-cyclopropyl-4-methoxypyridin-2-amine

Description

Properties

CAS No. |

1044764-55-7 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

N-cyclopropyl-4-methoxypyridin-2-amine |

InChI |

InChI=1S/C9H12N2O/c1-12-8-4-5-10-9(6-8)11-7-2-3-7/h4-7H,2-3H2,1H3,(H,10,11) |

InChI Key |

XZCQVSUEZWFQDU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(4-methoxy-pyridin-2-yl)-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Amine Group Introduction: The amine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by an amine.

Industrial Production Methods

Industrial production of Cyclopropyl-(4-methoxy-pyridin-2-yl)-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group and pyridine ring exhibit distinct oxidation behaviors:

-

Methoxy group oxidation : Under strong oxidizing conditions (e.g., TEMPO or KMnO<sub>4</sub>), the methoxy group may convert to a carbonyl or hydroxyl group, though direct evidence for this compound is limited. Similar 4-methoxypyridine derivatives undergo oxidation to form quinoline-like structures .

-

Pyridine ring oxidation : The electron-rich pyridine ring is susceptible to oxidation, potentially forming N-oxides. For example, reaction with H<sub>2</sub>O<sub>2</sub> in acetic acid could yield N-oxide derivatives .

Reduction Reactions

The pyridine ring can be reduced to a piperidine derivative under catalytic hydrogenation (H<sub>2</sub>/Pd-C or Raney Ni). Key outcomes include:

-

Ring saturation : Conversion to N-cyclopropyl-4-methoxy-1,2,3,6-tetrahydropyridin-2-amine, retaining the methoxy and cyclopropylamine groups .

-

Selective reduction : The cyclopropane ring typically remains intact under mild conditions due to its kinetic stability .

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the ortho/para positions of the pyridine ring, though pyridine’s inherent electron deficiency moderates reactivity:

| Electrophile | Conditions | Product | Yield* |

|---|---|---|---|

| HNO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, 0°C | 3-Nitro-4-methoxypyridin-2-amine | Moderate |

| Br<sub>2</sub> | FeBr<sub>3</sub>, DCM | 5-Bromo-4-methoxypyridin-2-amine | Low |

*Theoretical yields based on 4-methoxypyridine analogs .

Nucleophilic Substitution

The pyridine nitrogen and cyclopropylamine group participate in substitution reactions:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in basic media to form quaternary ammonium salts .

-

Acylation : Treatment with acetyl chloride yields N-acetylated derivatives .

Functional Group Transformations

-

Demethylation : Reaction with BBr<sub>3</sub> in DCM cleaves the methoxy group to a hydroxyl group, producing N-cyclopropyl-4-hydroxypyridin-2-amine .

-

Cyclopropane ring-opening : Under strong acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), the cyclopropane ring may open to form a linear alkylamine chain .

Cross-Coupling Reactions

While direct examples are sparse, the amine group facilitates metal-catalyzed couplings:

-

Buchwald-Hartwig amination : Coupling with aryl halides using Pd catalysts to form biaryl amines .

-

Suzuki-Miyaura : Requires prior halogenation of the pyridine ring (e.g., bromination at C5) .

Condensation and Cyclization

The primary amine reacts with carbonyl compounds to form imines or heterocycles:

-

Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) yields stable imines .

-

Thiadiazole synthesis : Reaction with isothiocyanates under basic conditions forms 1,2,4-thiadiazoles, as demonstrated in structurally related compounds .

Stability Under Oxidative Conditions

In dehydrogenative environments (e.g., TEMPO/O<sub>2</sub>), the cyclopropylamine group resists overoxidation due to hydrogen bonding with in situ generated water, preserving the amine functionality .

Key Challenges and Considerations

-

Steric hindrance : The cyclopropyl group may impede reactions at the C2 amine.

-

Regioselectivity : Methoxy’s directing effects compete with pyridine’s inherent electronic landscape in EAS.

-

Functional group compatibility : Simultaneous transformations (e.g., oxidation and reduction) require orthogonal protecting groups.

Experimental validation is critical for confirming these pathways, particularly for oxidation and coupling reactions.

Scientific Research Applications

Cyclopropyl-(4-methoxy-pyridin-2-yl)-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl-(4-methoxy-pyridin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between N-cyclopropyl-4-methoxypyridin-2-amine and related compounds from the evidence:

Key Observations:

Core Heterocycle Differences :

- The target compound’s pyridine ring is simpler compared to pyrimidine () or fused imidazopyridine systems (). Pyridine derivatives typically exhibit distinct electronic properties, such as lower basicity, which may influence solubility and target binding .

- Example 13 and 14 () feature tetrahydro-2H-pyran-4-amine cores, which are bulkier and more conformationally restricted than pyridine-based structures.

Substituent Profiles :

- The cyclopropyl group in the target compound is directly attached to the pyridine ring, whereas in , a cyclopropylmethyl group is linked to a pyrimidine. The latter’s extended alkyl chain may reduce metabolic stability compared to the target’s compact cyclopropylamine .

- The methoxy group in the target’s 4-position contrasts with nitro or fluoro substituents in analogs (e.g., [1421372-94-2]), which are electron-withdrawing and may alter reactivity or binding kinetics .

Synthetic Complexity :

- The target compound likely requires straightforward amination and methoxylation steps, whereas analogs in –3 involve multi-step syntheses (e.g., hydrogenation, Pd/C catalysis, nitration) due to complex substituents .

Pharmacological and Physicochemical Inferences

Metabolic Stability: The cyclopropyl group in the target compound may enhance resistance to oxidative metabolism compared to non-cyclopropyl analogs (e.g., [1421372-94-2] with a nitro group), which are prone to reduction .

Solubility and Bioavailability :

- The methoxy group in the target likely improves water solubility relative to hydrophobic substituents like indole ([1421372-94-2]) or fluorophenyl () .

Target Selectivity :

- Pyridine-based amines often interact with kinase ATP-binding sites or neurotransmitter receptors. In contrast, pyrimidine derivatives () are more common in antiviral or anticancer contexts, suggesting divergent therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-4-methoxypyridin-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination (e.g., using 4-methoxypyridin-2-amine and cyclopropanecarboxaldehyde) with sodium cyanoborohydride or hydrogen gas in the presence of palladium catalysts . Solvent choice (e.g., dichloromethane vs. toluene) and reaction temperature (20–60°C) significantly impact reaction efficiency. For example, toluene at 50°C under inert gas (N₂/Ar) improves cyclopropane stability, reducing side reactions .

- Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:3) or HPLC (C18 column, 254 nm detection).

Q. How can structural features of this compound be confirmed experimentally?

- Techniques :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 6.5–6.7 ppm (pyridine-H), δ 3.8 ppm (OCH₃), and δ 0.5–1.2 ppm (cyclopropane protons) .

- X-ray crystallography : Resolve spatial arrangement of the cyclopropyl and methoxy groups; compare with analogous structures (e.g., 4-methyl-N-(3-methylphenyl)pyridin-2-amine, CCDC 859327) .

Q. What safety protocols are critical for handling this compound?

- Guidelines : Use PPE (nitrile gloves, face shield), avoid dust/aerosol formation, and ensure fume hood ventilation . Store at 2–8°C in amber vials to prevent photodegradation. Acute toxicity data (e.g., LD₅₀ in rodents) should be referenced from structurally similar amines (e.g., 4-(aminomethyl)-N-cyclopropylpyridin-2-amine ).

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : Cyclopropane’s ring strain (~27 kcal/mol) enhances susceptibility to ring-opening reactions. For Suzuki-Miyaura coupling, Pd(OAc)₂/XPhos catalyzes coupling with aryl boronic acids at the pyridine C3 position. Compare with non-cyclopropyl analogs (e.g., N-methyl-N-(4-pyridin-2-ylbenzyl)amine ) to assess steric/electronic effects .

- Data Analysis : Track regioselectivity via LC-MS and quantify yields (typically 60–80% vs. 40–50% for bulkier substituents).

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Approach : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to model interactions with ATP-binding pockets (e.g., EGFR kinase). Compare with experimental IC₅₀ values from enzyme assays (e.g., fluorescence polarization for kinase inhibition ).

- Validation : Correlate computed binding energies (ΔG ~ -9.5 kcal/mol) with in vitro data. Adjust protonation states (pKa ~5.8 for pyridine N) using ChemAxon .

Q. How can contradictory data on the compound’s solubility and stability be resolved?

- Case Study : Conflicting solubility reports in DMSO (50 mg/mL vs. 20 mg/mL) may arise from impurities or hydration states. Characterize purity via HPLC-ELSD (>98%) and measure water content (Karl Fischer titration). Stability studies (40°C/75% RH for 4 weeks) reveal degradation pathways (e.g., methoxy demethylation ).

Key Research Challenges

- Stereochemical Effects : The cyclopropyl group’s conformation (e.g., cis vs. trans) may alter bioactivity. Use NOESY NMR to probe spatial proximity between cyclopropane and pyridine protons .

- Metabolic Stability : Evaluate hepatic microsomal clearance (e.g., human CYP3A4/2D6 isoforms) to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.